molecular formula C14H19BO5 B15052485 4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B15052485
M. Wt: 278.11 g/mol
InChI Key: CQYXOCNEOYCVKK-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound with a unique structure that includes a benzaldehyde core substituted with hydroxy, methoxy, and dioxaborolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a benzaldehyde derivative. One common method is the reaction of 4-hydroxy-3-methoxybenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxy and methoxy groups can engage in hydrogen bonding and nucleophilic substitution, while the dioxaborolan group can facilitate borylation reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the combination of functional groups that allow it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C14H19BO5

Molecular Weight

278.11 g/mol

IUPAC Name

4-hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-16)7-11(18-5)12(10)17/h6-8,17H,1-5H3

InChI Key

CQYXOCNEOYCVKK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2O)OC)C=O

Origin of Product

United States

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